Cas no 1261841-07-9 (2-Methoxy-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid)

2-Methoxy-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid is a biphenyl derivative featuring methoxy and trifluoromethoxy substituents, along with a carboxylic acid functional group. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in synthetic chemistry. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the carboxylic acid moiety allows for further derivatization. Its rigid biphenyl scaffold contributes to structural diversity in drug design. The compound is typically used in the development of bioactive molecules, particularly in the synthesis of enzyme inhibitors or receptor modulators. High purity grades are available for research applications, ensuring reliable performance in demanding synthetic workflows.
2-Methoxy-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid structure
1261841-07-9 structure
Product Name:2-Methoxy-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid
CAS No:1261841-07-9
MF:C15H11F3O4
MW:312.240655183792
CID:4790829
Update Time:2025-10-28

2-Methoxy-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Methoxy-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid
    • Inchi: 1S/C15H11F3O4/c1-21-13-8-9(14(19)20)6-7-11(13)10-4-2-3-5-12(10)22-15(16,17)18/h2-8H,1H3,(H,19,20)
    • InChI Key: YGNJDWSSQAZNNH-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC=CC=1C1C=CC(C(=O)O)=CC=1OC)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 386
  • XLogP3: 4.2
  • Topological Polar Surface Area: 55.8

2-Methoxy-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A011011502-250mg
2-Methoxy-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid
1261841-07-9 97%
250mg
484.80 USD 2021-05-31
Alichem
A011011502-500mg
2-Methoxy-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid
1261841-07-9 97%
500mg
798.70 USD 2021-05-31
Alichem
A011011502-1g
2-Methoxy-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid
1261841-07-9 97%
1g
1,460.20 USD 2021-05-31

Additional information on 2-Methoxy-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid

Professional Introduction to 2-Methoxy-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid (CAS No. 1261841-07-9)

2-Methoxy-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid, with the chemical formula C14H9FO5, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This biphenyl derivative features both methoxy and trifluoromethoxy substituents, which endow it with unique electronic and steric properties, making it a valuable building block for the synthesis of advanced materials and bioactive molecules.

The compound's molecular structure consists of two benzene rings connected by a carbon-carbon bond, with one ring substituted at the 2-position by a methoxy group (—OCH₃) and the 2'-position by a trifluoromethoxy group (—OCF₃). The carboxylic acid functionality (—COOH) is located at the 4-position of the second benzene ring. This arrangement creates a molecule with balanced polarity and hydrophobicity, which is advantageous for various applications in drug design and material engineering.

In recent years, 2-Methoxy-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid has been explored as a key intermediate in the synthesis of novel organic semiconductors and liquid crystal materials. The presence of fluorine atoms in the trifluoromethoxy group enhances the electron-withdrawing effect, which can modulate the electronic properties of the resulting materials. Such modifications are critical for optimizing charge transport properties in organic field-effect transistors (OFETs) and liquid crystal displays (LCDs).

Moreover, the compound's biphenyl core is a common motif in pharmaceutical chemistry due to its ability to form stable aromatic systems and interact with biological targets. Researchers have leveraged this structural feature to develop 2-Methoxy-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid as a precursor for heterocyclic compounds that exhibit potential therapeutic effects. For instance, derivatives of this molecule have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.

Recent studies have highlighted the utility of this compound in medicinal chemistry, particularly in the design of kinase inhibitors. The combination of methoxy and trifluoromethoxy groups can influence both the solubility and binding affinity of drug candidates. By fine-tuning these substituents, chemists can achieve high selectivity against target enzymes while minimizing off-target effects. This approach aligns with current trends in drug discovery, where structure-based design plays a pivotal role in optimizing molecular interactions.

The synthetic pathways for 2-Methoxy-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid have also been refined to enhance efficiency and scalability. Modern techniques such as palladium-catalyzed cross-coupling reactions and fluorochemical transformations have enabled the rapid construction of complex biphenyl derivatives. These advances have not only facilitated academic research but also paved the way for industrial applications in specialty chemicals.

In materials science, the unique electronic properties of 2-Methoxy-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid make it an attractive candidate for optoelectronic applications. The compound's ability to absorb light across multiple wavelengths and its tunable charge transport characteristics have been exploited in the development of organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). By incorporating this molecule into π-conjugated systems, researchers aim to improve device performance through enhanced exciton dissociation and charge mobility.

The role of fluorine-containing compounds in medicinal chemistry cannot be overstated, as these elements often contribute to improved metabolic stability and binding affinity. In 2-Methoxy-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid, the trifluoromethoxy group serves as a key pharmacophore, influencing both pharmacokinetic profiles and biological activity. This has spurred interest in exploring its derivatives as potential lead compounds for novel therapeutics.

As computational chemistry continues to advance, virtual screening methods are being employed to identify promising analogs of 2-Methoxy-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid. Machine learning algorithms can predict biological activity based on molecular descriptors, accelerating the discovery process. Such computational tools are particularly valuable when combined with experimental validation, ensuring that synthetic efforts are focused on the most promising candidates.

The environmental impact of fluorinated compounds has also been a subject of discussion in recent literature. While these molecules offer numerous advantages in terms of performance and selectivity, their persistence in ecosystems raises concerns about long-term use. However, ongoing research aims to develop greener synthetic routes that minimize waste generation without compromising efficacy.

In conclusion,2-Methoxy-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid represents a versatile intermediate with broad applications across pharmaceuticals and materials science. Its unique structural features enable tailored modifications for specific functionalities, making it indispensable in modern chemical research. As innovation continues to drive demand for advanced materials and bioactive molecules,CAS No. 1261841-07-9 will undoubtedly remain at the forefront of scientific exploration.

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